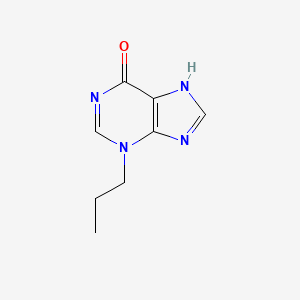

3-Propyl-3H-purin-6(7H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N4O |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-propyl-7H-purin-6-one |

InChI |

InChI=1S/C8H10N4O/c1-2-3-12-5-11-8(13)6-7(12)10-4-9-6/h4-5H,2-3H2,1H3,(H,9,10) |

InChI Key |

YKMBCEBZMJXKSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC(=O)C2=C1N=CN2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 3 Propyl 3h Purin 6 7h One

Historical Perspectives on Purine-6(7H)-one Synthesis

The foundational work on purine (B94841) chemistry dates back to the late 19th century with Emil Fischer's synthesis of purine itself. thieme-connect.de Historically, the construction of the purine ring system often involved the cyclization of appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors. thieme-connect.denih.gov These early methods, while groundbreaking, were often multistep and laborious. nih.gov A significant approach involved the Traube purine synthesis, which utilizes the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon component like formic acid or its derivatives to form the fused imidazole ring. Variations of this fundamental strategy have been refined over the decades, laying the groundwork for more contemporary and efficient synthetic protocols.

Contemporary Methods for Purine-6(7H)-one Scaffold Construction

Modern synthetic chemistry has introduced a variety of sophisticated methods for constructing the purine-6(7H)-one scaffold, offering improvements in efficiency, regioselectivity, and substrate scope. researchgate.net

Synthesis from Diaminomaleonitrile (B72808) and Urea (B33335) Derivatives

A prevalent contemporary strategy involves the use of diaminomaleonitrile (DAMN) as a versatile starting material. researchgate.netrsc.org Multicomponent reactions, which allow for the formation of complex molecules in a single step, have been effectively employed. For instance, the reaction of DAMN, an orthoester, and an amino acid derivative can yield amino-acid-decorated purines. rsc.org This process often involves the initial formation of an amino imidazole carbonitrile (AICN) intermediate. rsc.orgresearchgate.net

Another approach starting from urea derivatives involves a multi-step sequence. rsc.org Asymmetrically alkylated ureas can react with ethyl 2-cyanoacetate to form N-substituted uracil (B121893) derivatives. rsc.org Subsequent nitrosation, reduction to a 5,6-diaminouracil, and cyclization with a one-carbon source like triethyl orthoformate affords the purine-2,6-dione (B11924001) scaffold. rsc.org

Table 1: Examples of Purine Synthesis from Diaminomaleonitrile and Urea Derivatives

| Starting Materials | Key Intermediates | Final Product Type | Reference |

| Diaminomaleonitrile, Trimethyl orthoacetate, α-Amino acid derivatives | Amino imidazole carbonitrile | 6-Imino-6,9-dihydro-1H-purine derivatives | rsc.org |

| Phenyl isothiocyanate, Diaminomaleonitrile, 4-Ethoxybenzaldehyde | Thiourea derivative, 8-Mercaptopurine-6-carboxamide | 8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide | rsc.org |

| Alkylated urea derivatives, Ethyl 2-cyanoacetate, Sodium nitrite (B80452), Triethyl orthoformate | N-substituted uracil, 5,6-Diamino-pyrimidine-2,4(1H,3H)-dione | 3-Substituted-1H-purine-2,6(3H,7H)-diones | rsc.org |

Synthesis from Imidazole Derivatives

The construction of the purine ring from imidazole precursors is a well-established and unambiguous method for achieving specific substitution patterns. nih.govmdpi.com This approach typically involves building the pyrimidine ring onto a pre-existing imidazole core. For example, 4-aminoimidazole-5-carboxamide can be cyclized with various reagents to introduce the remaining atoms of the pyrimidine ring. nih.gov

More recent methods have utilized 4-aminoimidazole-5-carbaldehyde oximes, derived from 4-nitroimidazole, which can be cyclized to form 7-substituted purines. mdpi.com This strategy offers a direct route to purines that may be difficult to access through other methods. mdpi.com The use of multicomponent reactions starting from aminomalononitrile (B1212270) para-toluenesulfonate salt (AMNS), α-amino acids, and trimethyl orthoacetate also leads to the formation of amino imidazole carbonitrile derivatives, which are key synthons for purine synthesis. nih.gov

Table 2: Synthesis of Purines from Imidazole Precursors

| Imidazole Precursor | Cyclization Reagent/Method | Product Type | Reference |

| 4-Aminoimidazole-5-carboxamide | Formic acid, Urea, Guanidine | Hypoxanthine, 1H-Purin-2-(3H)-ones, Diamino purines | nih.gov |

| 4-Aminoimidazole-5-carbaldehyde oximes | Cyclization | 7-Substituted purines | mdpi.com |

| Amino imidazole carbonitrile derivatives | Formic acid | 8,9-Disubstituted-6,9-dihydro-1H-purin-6-ones | nih.gov |

Synthesis from Pyrimidine Derivatives

The synthesis of purines from pyrimidine derivatives remains a cornerstone of purine chemistry. google.com This approach, often referred to as the Traube synthesis, involves the cyclization of a 4,5-diaminopyrimidine with a suitable one-carbon source. rsc.orggoogle.com The substituents on the starting pyrimidine determine the substitution pattern of the final purine product.

For example, 5,6-diamino-pyrimidine-2,4(1H,3H)-diones can be treated with triethyl orthoformate to yield 1H-purine-2,6(3H,7H)-diones. rsc.org This method is particularly useful for solid-phase synthesis, allowing for the creation of diverse purine libraries. google.com The key step is the formation of the 4,5,6-triaminopyrimidine, which is then cyclized. google.com

Introduction of the 3-Propyl Moiety and Other Alkylation Approaches

The introduction of alkyl groups, such as the 3-propyl moiety, onto the purine ring system is a critical step in the synthesis of specific target molecules. The regioselectivity of this alkylation is a significant challenge due to the presence of multiple nitrogen atoms that can be alkylated. acs.org

Regioselective Alkylation Strategies at Nitrogen Positions

Direct alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. acs.orgmdpi.com However, specific conditions can be employed to favor the formation of the less common N3 or N7 isomers.

The choice of alkylating agent, base, and solvent can significantly influence the regioselectivity of the reaction. For instance, the use of bulky substituents on the purine ring can sterically hinder certain nitrogen positions, directing the alkylation to other sites. mdpi.com While direct N3-alkylation is less common, it can be achieved through specific synthetic routes that often involve pre-functionalized precursors or carefully controlled reaction conditions. In some cases, the desired N3-substituted purine is constructed from a pyrimidine already bearing the N3-propyl group. rsc.org

For N7-alkylation, a method has been developed using N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl4, which allows for regioselective introduction of tert-alkyl groups at the N7 position under kinetic control. acs.orgnih.gov It is important to note that this method has shown limitations with primary and secondary alkyl halides. acs.org

Specific Routes for Introducing Alkyl Chains (e.g., Propyl)

The introduction of alkyl chains, such as a propyl group, onto the purine-6(7H)-one scaffold is a fundamental step in the synthesis of compounds like 3-Propyl-3H-purin-6(7H)-one. Direct alkylation of the purine ring system is a common approach, though it often presents challenges regarding regioselectivity.

The alkylation of purine derivatives with alkyl halides typically yields a mixture of regioisomers, with the N9 and N7 positions being the most common sites of substitution due to thermodynamic and kinetic preferences, respectively. nih.govacs.org For instance, direct alkylation of 6-chloropurine (B14466) with an alkyl halide under basic conditions generally produces a mixture of N7 and N9 isomers. nih.govacs.org Achieving substitution at the N3 position, as required for this compound, is less common and often requires specific strategies or results in a mixture of products that necessitate careful separation.

One reported strategy involves the alkylation of adenine (B156593) intermediates, where the presence of substituents at other positions on the purine ring can influence the site of alkylation. nih.govrsc.org For example, the alkylation of certain adenine derivatives with propyl tosylate can yield a mixture containing the N3-alkylated product, which can then be isolated from the more prevalent N9 and N7 isomers. nih.gov The regioselectivity (N9 vs. N3) can be influenced by the electronic properties of substituents at the C2 and C6 positions of the purine core. rsc.org

Table 1: Alkylation Strategies for Purine Scaffolds

| Starting Material | Alkylating Agent | Conditions | Products | Key Findings | Reference |

|---|---|---|---|---|---|

| 6-Chloropurine | Alkyl Halide | Basic conditions | Mixture of N7 and N9 isomers | Direct alkylation is often not regioselective for N3. nih.govacs.org | nih.gov, acs.org |

Solid-Phase Synthesis Techniques for Purine-6(7H)-one Derivatives

Solid-phase synthesis offers a powerful and efficient methodology for the combinatorial construction of libraries of purine derivatives, including those based on the purine-6(7H)-one core. google.com This technique facilitates purification and allows for the systematic variation of substituents around the heterocyclic scaffold. google.comresearchgate.net

A common strategy begins with the covalent attachment of a substituted pyrimidine precursor to a solid support, such as a resin. google.comgoogle.com This resin-bound pyrimidine is then subjected to a series of reactions to construct the fused imidazole ring, ultimately forming the purine system. This stepwise approach allows for the controlled introduction of diversity at various positions of the purine ring. google.com For example, a tetra-substituted pyrimidine can be reacted with a resin, and subsequent chemical transformations can be performed to build the purine library. google.comgoogle.com

Traceless solid-phase synthesis has also been developed for xanthine (B1682287) derivatives (1H-purine-2,6(3H,7H)-diones), which share the purine-6-one core. researchgate.net In one route, a carbamimidothioate resin is N-alkylated, followed by an imidazole ring formation. Sequential reactions, including urea formation and pyrimidine ring cyclization, lead to the desired purine structure. Final cleavage from the resin affords the product in high purity. researchgate.net This methodology enables the incorporation of multiple points of diversity into the final molecule. researchgate.net

Post-Synthetic Modifications of the Purine-6(7H)-one Nucleus

Once the this compound nucleus is formed, it can undergo a variety of post-synthetic modifications to generate a diverse range of analogues. rsc.orgresearchgate.net These reactions target different positions on the purine ring, allowing for fine-tuning of the compound's chemical and biological properties.

Benzoylation Reactions

Direct acylation of the purine ring, including benzoylation, can be achieved through modern synthetic methods. A metal-free, Minisci-type reaction has been developed for the direct C6-acylation of purines. rsc.org This method utilizes tert-butyl hydroperoxide (TBHP) as an oxidant to induce the reaction between a purine substrate and an aldehyde, such as benzaldehyde, to yield the C6-benzoylpurine derivative. rsc.org This approach avoids the use of transition metal catalysts and provides a direct route to C6-acylated purines. rsc.org

Halogenation Reactions (e.g., Bromination)

Halogenation of the purine nucleus is a key transformation that introduces a versatile functional group for further derivatization, such as cross-coupling reactions. The C8 position of the purine ring is particularly susceptible to electrophilic halogenation. nih.gov

A common method for the bromination of purine nucleosides involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in an aprotic solvent. nih.gov The efficiency of this reaction can be enhanced by the addition of a Lewis acid. This method smoothly effects bromination at the C8 position of purine derivatives. nih.gov Another approach involves using a charge-transfer complex between bromine and lutidine, which can cleanly brominate the C8 position of purines, including those immobilized on a solid support. researchgate.net

Table 2: C8-Bromination of Purine Derivatives

| Substrate | Reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Purine Nucleosides | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | CH₂Cl₂, CH₃CN, or DMF | Smooth bromination at C8; efficiency enhanced by Lewis acids. nih.gov | nih.gov |

Amination via Nucleophilic Substitution

The introduction of amino groups onto the purine scaffold is frequently accomplished via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a halogen at the C6 position. rsc.orgresearchgate.net Starting with a 6-halopurine derivative, reaction with a primary or secondary amine displaces the halide to form the corresponding 6-aminopurine derivative. researchgate.netnih.gov This reaction is highly versatile, allowing for the introduction of a wide array of amino substituents. For instance, the reaction of 2,6-dichloropurine (B15474) with morpholine (B109124) can proceed regioselectively at the C6 position to yield the 6-morpholinyl-2-chloropurine product. researchgate.net

Selenylation and Thiolation

The introduction of sulfur (thiolation) and selenium (selenylation) moieties onto the purine ring provides access to compounds with unique properties. Similar to amination, these modifications are typically achieved by nucleophilic substitution of a C6-halogen.

Thiolation : The reaction of a 6-halopurine with a thiol or a thiolate salt results in the formation of a 6-thioetherpurine derivative. The reaction proceeds through an SNAr mechanism where the electron-deficient C6 position is attacked by the sulfur nucleophile. Oxidation of the resulting thioether to the corresponding sulfone is also a common subsequent modification. vulcanchem.com

Selenylation : The synthesis of 6-selanylpurines can be achieved by reacting a 2,6-dichloropurine derivative with a selenol (RSeH). acs.org The selenol can be generated in situ from the corresponding diselenide (R-Se-Se-R) using a reducing agent like hypophosphorous acid. The subsequent nucleophilic substitution at the C6 position yields the 6-selanylpurine. acs.org This method has been successfully applied to synthesize a variety of 6-(benzylselanyl)- and 6-(phenylselanyl)-purine derivatives. acs.org

Table 3: C6-Thiolation and Selenylation of Purines

| Reaction | Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Thiolation | 6-Chloropurine | Butanethiol | Base-mediated, SNAr | 6-(Butylthio)purine | |

| Selenylation | 2,6-Dichloro-7-heptyl-7H-purine | Dibenzyl diselenide / H₃PO₂ | i-PrOH, rt to 60 °C | 6-(Benzylselanyl)-2-chloro-7-heptyl-7H-purine | acs.org |

Condensation and Cyclization for Fused Heterocyclic Rings

The purine core of this compound is amenable to the construction of additional fused rings through condensation and subsequent cyclization reactions. These reactions typically involve the existing functional groups on the purine ring reacting with bifunctional reagents to build a new heterocyclic ring.

One common strategy involves the functionalization of the purine at different positions, followed by intramolecular cyclization. For instance, the introduction of an aminoalkyl group at the 7-position of a 3-propylpurine derivative can lead to intramolecular cyclization, forming a new diazepino-fused purine system. pharm.or.jp

The reaction of a suitably substituted purine with dicarbonyl compounds or their equivalents is a well-established method for creating fused polycyclic heteroaromatic systems. For example, the reaction of aminopurines with α- or β-dicarbonyl compounds can lead to the formation of new fused pyridazine (B1198779) or other heterocyclic rings. researchgate.net These transformations often proceed through an initial condensation to form an intermediate enaminoketone, which then undergoes intramolecular cyclization. uzhnu.edu.ua

Multicomponent reactions offer an efficient pathway to complex fused heterocycles. These reactions combine several starting materials in a single step to construct the target molecule, often with high atom economy. researchgate.net For example, a three-component domino reaction involving an aldehyde, a nitrile-containing compound, and an enaminone can be used to synthesize furo-fused naphthyridine derivatives. uzhnu.edu.ua While not directly starting from this compound, these methodologies showcase the potential for developing one-pot syntheses for complex purine-based fused systems.

The following table summarizes representative condensation and cyclization reactions for the formation of fused heterocyclic rings from purine precursors.

| Starting Material Class | Reagent(s) | Fused Ring Formed | Reaction Conditions |

| 7-Aminoalkyl-3-propylpurine | - (Intramolecular) | Tetrahydro-1,4-diazepino[1,2,3-gh]purine | Not specified pharm.or.jp |

| Aminopurine derivative | α- or β-Dicarbonyl compounds | Pyridazine or other heterocycles | Not specified researchgate.net |

| Enamine derivative | Pentane-2,4-dione or Ethyl acetoacetate | Imidazo[5,4-b] uzhnu.edu.uagoogle.comnaphthyridine | Polyphosphoric acid at 130–140°C or diphenyl ether at 250°C uzhnu.edu.ua |

Diazotization and Coupling Reactions

Diazotization of an amino-substituted purine, followed by coupling reactions, provides another powerful tool for chemical modification. This two-step process first converts a primary aromatic amine into a highly reactive diazonium salt, which can then act as an electrophile in subsequent reactions. masterorganicchemistry.combyjus.comnumberanalytics.com

The process begins with the treatment of an amino-purine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. masterorganicchemistry.combyjus.com This converts the amino group into a diazonium group (-N₂⁺). These diazonium salts are versatile intermediates. masterorganicchemistry.com

Azo Coupling: The resulting purine diazonium salt can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols, naphthols, or anilines. numberanalytics.comwikipedia.orgscispace.com In this electrophilic aromatic substitution reaction, the diazonium ion attacks the activated aromatic ring of the coupling partner, leading to the formation of a brightly colored azo compound (Ar-N=N-Ar'). wikipedia.orgcuhk.edu.hk The position of coupling on the partner molecule is typically para to the activating group, unless that position is blocked. wikipedia.org The pH of the reaction medium is a critical parameter, with phenols coupling effectively under alkaline conditions and amines under slightly acidic conditions. scispace.comrsc.org

For instance, after activating an amide intermediate with sulfuric acid, it can react with sodium nitrite to form a diazonium species which then cyclizes to an imidazotriazinone derivative. acs.org This demonstrates an intramolecular coupling-type reaction.

Sandmeyer and Related Reactions: While azo coupling is a prominent reaction, diazonium salts derived from purines can also participate in Sandmeyer-type reactions. masterorganicchemistry.com In these reactions, the diazonium group is replaced by a variety of substituents, including halogens (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, typically using copper(I) salts as catalysts. google.commasterorganicchemistry.com This allows for the introduction of a wide range of functional groups onto the purine ring that are not easily introduced by other means.

The table below outlines the general steps and potential products of diazotization and coupling reactions starting from an amino-purine precursor.

| Reaction Type | Reagents | Intermediate | Product |

| Diazotization | NaNO₂, Strong Acid (e.g., HCl) | Purine-diazonium salt | - |

| Azo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline) | Purine-diazonium salt | Purine-azo-aromatic compound |

| Intramolecular Cyclization | NaNO₂, H₂SO₄ (on a precursor with an adjacent nucleophile) | Purine-diazonium salt | Fused triazinone ring system acs.org |

| Sandmeyer Reaction | CuCl / CuBr / CuCN | Purine-diazonium salt | Chloro/Bromo/Cyano-purine derivative google.commasterorganicchemistry.com |

These synthetic strategies highlight the chemical versatility of the purine ring system and provide pathways to a diverse array of fused heterocyclic compounds and functionalized derivatives based on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 3 Propyl 3h Purin 6 7h One

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for confirming the exact structural conformation of complex heterocyclic systems like purine (B94841) derivatives. eurjchem.comresearchgate.net

For purine analogues, X-ray diffraction analysis unambiguously confirms the molecular structure and reveals how molecules pack in the crystal lattice. researchgate.netmdpi.com The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. eurjchem.com

While a specific crystallographic study for 3-Propyl-3H-purin-6(7H)-one is not detailed in the reviewed literature, the methodology is well-established for closely related compounds. For instance, studies on other substituted purines and heterocyclic systems demonstrate the power of this technique. mdpi.comnih.gov The crystal structure is solved using direct methods and refined through full-matrix least-squares procedures, yielding data on unit cell parameters, space group, and intermolecular forces such as hydrogen bonding, which stabilize the crystal structure. eurjchem.com In the solid state, purines have been shown to exist preferentially as the 7H-tautomer. uio.noscispace.com The structural data obtained from X-ray crystallography is critical for validating computational models and interpreting spectroscopic data. nih.gov

Analysis of Tautomerism in Purin-6(7H)-one Derivatives

Tautomerism, the phenomenon of chemical isomers readily interconverting, is a key characteristic of purine systems. This prototropic tautomerism primarily involves the migration of a proton between different nitrogen atoms within the purine's bicyclic ring structure. researchgate.netnih.gov The relative stability and population of these tautomers can be influenced by factors such as the nature and position of substituents, solvent polarity, and physical state (solution vs. solid). acs.orgnih.gov Understanding the dominant tautomeric forms is crucial as it dictates the molecule's hydrogen-bonding patterns and interactions. researchgate.net

In many purine derivatives, the tautomeric equilibrium between the N(7)H and N(9)H forms is of primary importance. researchgate.netmdpi.com In the gas phase, the N(9)H tautomer is often more stable, an effect attributed to intramolecular interactions. mdpi.com However, the presence of substituents can shift this balance. For example, in 6-substituted purines, the ratio of N(7)H to N(9)H isomers can vary significantly. researchgate.net

However, for the specific class of 6-oxy purine derivatives, to which this compound belongs, the situation is more complex, and there has been historical controversy regarding the hydrogen's position. nih.gov Computational and experimental studies on representative 6-oxy purine derivatives have investigated three primary tautomeric possibilities, often denoted as A, B, and C.

Tautomer A: The hydrogen atom is bonded to the N(1) atom of the pyrimidine (B1678525) ring.

Tautomer B: The hydrogen atom is bonded to the oxygen atom at position 6 (the enol form).

Tautomer C: The hydrogen atom is located on another nitrogen in the purine ring system.

First-principles electronic structure calculations have consistently shown that Tautomer A , with the proton on the N(1) atom, is the most stable form for 6-oxy purine derivatives, both in the gas phase and in aqueous solution. nih.gov This finding suggests that for this compound, the most favorable structure is the 6-oxy tautomer with the proton at the N(1) position, rather than the canonical N(7)H or N(9)H forms seen in other purines.

| Tautomeric Form | Description | Relative Stability |

|---|---|---|

| Tautomer A | Hydrogen on N(1) atom | Most Favorable |

| Tautomer B | Hydrogen on O(6) atom (enol form) | Less Favorable |

| Tautomer C | Hydrogen on other ring nitrogens (e.g., N7, N9) | Least Favorable |

Experimental techniques are essential to validate the computational predictions regarding tautomeric equilibria. The primary methods used for purine derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govresearchgate.net

Low-temperature NMR spectroscopy is particularly powerful for studying tautomerism in solution. researchgate.net At room temperature, proton exchange between tautomers can be rapid, resulting in a single, time-averaged set of signals in the NMR spectrum. By lowering the temperature, this exchange can be slowed, allowing for the observation of distinct sets of signals for each coexisting tautomer. researchgate.net The relative populations of the tautomers can then be quantified from the integration of these signals. For example, low-temperature NMR studies on 6-methoxypurine (B85510) in a DMF-d7 solution revealed the presence of both N(7)H (18%) and N(9)H (82%) tautomers. researchgate.net

| Compound | Solvent | Temperature | N(7)H Tautomer (%) | N(9)H Tautomer (%) |

|---|---|---|---|---|

| N,N-dimethyl-N′-(7(9)-H-purin-6-yl)-formamidine | DMF-d7 | 213 K | 71% | 29% |

| 6-methoxypurine | DMF-d7 | 213 K | 18% | 82% |

For 6-oxy purine derivatives, X-ray diffraction of a synthesized crystal provides the most definitive experimental evidence. nih.gov A structural analysis of a representative 6-oxy purine compound confirmed that the molecule exists as the N(1)H tautomer (Tautomer A) in the solid state. This experimental result was fully consistent with 1H NMR and IR spectroscopic data, as well as with the computational predictions, providing a conclusive structural assignment for this class of compounds. nih.gov

Computational and Theoretical Studies on 3 Propyl 3h Purin 6 7h One and Analogues

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like 3-Propyl-3H-purin-6(7H)-one. These methods, derived from the principles of quantum mechanics, provide insights into the distribution of electrons and the resulting molecular characteristics. aps.orgepfl.ch Ab initio methods, which are based on theoretical principles without empirical data, and Density Functional Theory (DFT) are powerful tools for these investigations. epfl.chrsc.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between these orbitals is crucial in determining the reactivity of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, characteristic of a "hard" molecule, while a small gap indicates lower stability and higher reactivity, characteristic of a "soft" molecule. irjweb.com

For purine (B94841) systems and their analogues, the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions. researchgate.net In the case of substituted purines, the nature and position of the substituent can significantly influence the energies of these frontier orbitals and the magnitude of the energy gap. acs.org For instance, computational studies on related heterocyclic compounds have shown that the HOMO-LUMO gap can be modulated by structural modifications. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for a Model Purine System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

This table presents representative data for a model heterocyclic system to illustrate the typical values obtained from quantum chemical calculations. The actual values for this compound would require specific calculations. irjweb.com

Dipole Moment Calculations and Polarity Assessment

Computational methods can accurately predict the dipole moment of molecules. For purine derivatives, the magnitude and direction of the dipole moment are influenced by the tautomeric form and the nature and position of substituents. Polar solvents tend to increase the dipole moments of molecules compared to the gas phase. orientjchem.org Theoretical calculations on related 6-oxo purine tautomers have shown that dipole moments increase with increasing solvent polarity. orientjchem.org

Table 2: Calculated Dipole Moments of a Model 6-Oxo Purine Tautomer in Different Environments

| Environment | Dipole Moment (Debye) |

| Gas Phase | Value |

| Benzene (B151609) | Value |

| Tetrahydrofuran (THF) | Value |

| Methanol (B129727) | Value |

| Water | Value |

This table illustrates the expected trend of dipole moments for a 6-oxo purine in various solvents based on computational studies of similar compounds. Specific values for this compound are not available in the provided search results. orientjchem.orgorientjchem.org

Conformational Analysis of the Propyl Side Chain

Studies on purine analogues with acyclic side chains have shown that the conformational space can be complex, with multiple local energy minima. researchgate.netscispace.com For a propyl group, rotation around the C-C and C-N bonds will lead to different spatial arrangements. In similar structures, an extended conformation of the alkyl chain is often found to be among the most stable. The presence of a flexible side chain can also impact the mutagenic potential of purine analogues, as seen in studies where a propyl side chain could lead to steric clashes in certain conformations. oup.comoup.com

Theoretical Modeling of Tautomeric Stability and Energetics

Tautomerism, the interconversion of structural isomers through proton transfer, is a crucial phenomenon in purine chemistry. nih.gov The relative stability of different tautomers can significantly affect the chemical and biological properties of purine derivatives. orientjchem.org Theoretical modeling provides a powerful means to investigate the energetics of tautomerism.

First-Principles Electronic Structure Calculations

First-principles electronic structure calculations, such as those based on Density Functional Theory (DFT), are widely used to determine the relative stabilities of tautomers. researchgate.netnih.gov These calculations can predict the geometries and energies of different tautomeric forms in both the gas phase and in solution. nih.gov

For purine and its derivatives, numerous computational studies have been conducted to elucidate tautomeric preferences. acs.org For instance, in the gas phase, the N9H tautomer of purine is generally the most stable. mdpi.com However, the relative stability can be altered by substitution. mdpi.com In the case of 6-oxo purines, like hypoxanthine, the keto tautomers are generally more stable than the enol forms in various environments. orientjchem.org First-principles calculations have been instrumental in demonstrating that for certain 6-oxy purine derivatives, the tautomer with a hydrogen atom on the N1 atom of the purine ring is the most favorable in both the gas phase and aqueous solution. nih.gov

Table 3: Relative Energies of a Model 6-Oxo Purine Tautomer System

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |

| Tautomer A (N1-H) | 0.0 (Most Stable) | 0.0 (Most Stable) |

| Tautomer B (N7-H) | Value | Value |

| Tautomer C (N9-H) | Value | Value |

This table provides an illustrative example of relative tautomer stability for a 6-oxy purine derivative based on first-principles calculations. The actual values for this compound would require specific computational investigation. nih.gov

Influence of Solvent Environments on Tautomerism

The solvent environment can have a profound impact on tautomeric equilibria. mdpi.comnih.gov The relative stability of tautomers can change significantly when moving from the gas phase to a solution, particularly in polar solvents. mdpi.com This is due to the differential solvation of tautomers, which often have different polarities. orientjchem.org

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on molecular properties. orientjchem.orgorientjchem.org Studies on aminopurines and nitropurines have shown that increasing solvent polarity generally decreases the energy differences between the most and least stable tautomers. mdpi.commdpi.com In some cases, the order of tautomer stability can even be reversed in a polar solvent compared to the gas phase. orientjchem.orgmdpi.com For example, for some 6-oxo purine derivatives, one tautomer may be more stable in the gas phase and non-polar solvents, while another becomes the most stable in polar solvents like methanol and water. orientjchem.orgorientjchem.org The interaction with explicit solvent molecules, often through hydrogen bonding, can also be a critical factor in determining tautomeric preference. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a purine derivative, and its target protein at an atomic level. mdpi.com These methods are crucial for understanding the structural basis of a compound's activity and for guiding the design of more potent and selective molecules. mdpi.commdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. innovareacademics.in This technique is widely used to identify novel compounds and to understand the structural determinants for efficient ligand-receptor binding. mdpi.com For purine analogues, docking studies have been instrumental in predicting their binding modes and affinities with various protein targets, including kinases and other enzymes implicated in diseases like cancer. tpcj.orgresearchgate.net

In studies on purine derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), molecular docking has been used to explore the binding modes between the inhibitors and the receptor. mdpi.comnih.gov For instance, docking scores have been used alongside predicted activity from QSAR models to identify candidate compounds with high potential. nih.gov Similarly, in the context of designing inhibitors for the kinesin spindle protein (Eg5), docking was used to screen a library of compounds and identify those with favorable binding interactions within the allosteric pocket of the protein. nih.gov

The binding affinity, often represented by a docking score or calculated binding free energy, is a key metric obtained from these studies. For example, in a study of pyrazolo[1,5-a]pyrimidines as purine analogues targeting CDK2 and CDK9, docking scores for the designed compounds were compared to a co-crystallized ligand to assess their potential. tpcj.org One derivative, compound 5a, showed a docking score of -12.5367 kcal/mol with CDK2, which was comparable to the reference ligand's score of -11.7195 kcal/mol. tpcj.org

Table 1: Predicted Binding Affinities of Selected Purine Analogues and Related Compounds

| Compound/Analogue | Target Protein | Predicted Binding Affinity (Docking Score, kcal/mol) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine 5a | CDK2 | -12.5367 | tpcj.org |

| CAN508 (Reference) | CDK2 | -11.7195 | tpcj.org |

| CAN508 (Reference) | CDK9 | -10.045 | tpcj.org |

| Chromene Glycoside (Hit 1) | Protein Kinase G (PknG) | Not specified, but exceeded reference | frontiersin.org |

| AX20017 (Reference) | Protein Kinase G (PknG) | Not specified | frontiersin.org |

This table is for illustrative purposes and includes data for purine analogues and other compounds from the cited literature to demonstrate the application of molecular docking in predicting binding affinities.

Molecular dynamics (MD) simulations provide a detailed view of the conformational dynamics of ligand-protein complexes over time. oup.com These simulations can verify the stability of binding modes predicted by docking and offer deeper insights into the dynamic nature of the interactions. mdpi.comnih.gov By simulating the movement of atoms over a period, typically nanoseconds to microseconds, MD can reveal how the protein and ligand adapt to each other. mdpi.com

MD simulations have been applied to various purine derivatives to assess the stability of their complexes with target proteins. For example, in the study of CDK2 inhibitors, MD simulations were performed on the most promising candidate compounds to verify their stability within the CDK2 binding site. mdpi.com The simulations showed that the complexes reached equilibrium, with the root mean square deviation (RMSD) of the ligand and protein backbone stabilizing over time. mdpi.com Specifically, for one complex, the protein backbone RMSD stabilized around 3.600 Å, and the ligand RMSD stabilized around 1.400 Å. mdpi.com For another, the protein backbone RMSD stabilized around 4.600 Å after 6 ns. mdpi.com

Similarly, MD simulations of Plasmodium falciparum thymidylate kinase (PfTMK) in complex with different ligands, including purine derivatives, revealed significant structural rearrangements, particularly in the P-loop and lid domain, which are crucial for substrate binding and catalysis. plos.org These simulations can help in understanding the structural basis for substrate recognition and can guide the optimization of lead compounds. plos.org The stability of ligand-protein complexes is often assessed by monitoring the RMSD of the protein and ligand over the course of the simulation. A stable RMSD profile indicates that the complex has reached a stable conformation. nih.gov

Table 2: Parameters from Molecular Dynamics Simulations of Purine Analogue-Protein Complexes

| System | Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Key Finding | Reference |

|---|---|---|---|---|---|

| 1H1S-I13 (CDK2 Complex) | Not specified, equilibrated after 6 ns | ~4.600 | ~1.500 | Structure reached a converged state | mdpi.com |

| 1H1S-I60 (CDK2 Complex) | Not specified, equilibrated after 5 ns | ~3.600 | ~1.400 | Complex reached equilibrium | mdpi.com |

| PfTMK-TMP Complex | Not specified | Higher and more rapidly stabilized | Not specified | Favorable binding associated with lower P-loop interaction and lid domain fluctuation | plos.org |

| PfTMK-dGMP Complex | Not specified | Lower and gradually stabilized | Not specified | Lid domain flexibility severely affected | plos.org |

| SARS-COV-2 Mpro - Compound 1 | 100 | Stable | ~1.9 | Stable ligand-protein complex | nih.gov |

This table presents illustrative data from MD simulations of various purine analogues and related compounds to showcase the insights gained from such studies.

A critical outcome of molecular docking and MD simulations is the identification of key amino acid residues within the protein's binding site that form crucial interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the ligand's binding affinity and selectivity. mdpi.comnih.gov

For purine derivatives targeting CDK2, molecular docking studies have identified several key residues that form hydrogen bonds with the inhibitors, including Asp86, Glu81, Leu83, Lys89, Lys33, and Gln131. mdpi.comnih.gov The interactions with these residues were found to significantly affect the ligand's activity. mdpi.comnih.gov In another study on purine analogues as inhibitors of the kinesin spindle protein Eg5, key interactions included hydrophobic interactions with residues like Leu292, Leu293, and Ile299, as well as pi-pi stacking with Tyr104 and Tyr352. nih.gov

In the context of the guanine-sensing riboswitch, MD simulations suggested a two-step ligand recognition process where residue U51 acts as a general docking platform for purine bases, while interactions with C74 are crucial for ligand selectivity. oup.com Similarly, for acyclovir (B1169) analogues designed to inhibit purine nucleoside phosphorylase, strong polar interactions with residues His257 and Tyr88 were identified as important for binding affinity. mazums.ac.ir

Table 3: Key Interacting Residues for Purine Analogues with Various Protein Targets

| Target Protein | Purine Analogue/Related Compound | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| CDK2 | Various Purine Derivatives | Asp86, Glu81, Leu83, Lys89, Lys33, Gln131 | Hydrogen Bonds | mdpi.comnih.gov |

| Guanine (B1146940) Riboswitch Aptamer | Guanine, Adenine (B156593) | U51, C74 | General binding, Selectivity | oup.com |

| Kinesin Spindle Protein (Eg5) | Imidazole-purine derivative | Tyr104, Tyr352 | Pi-pi stacking | nih.gov |

| Kinesin Spindle Protein (Eg5) | Imidazole-purine derivative | Leu292, Leu293, Ile299 | Hydrophobic | nih.gov |

| Purine Nucleoside Phosphorylase | Acyclovir Analogues | His257, Tyr88 | Polar Interactions | mazums.ac.ir |

This table provides examples of key interacting residues identified through computational studies of purine analogues and related compounds, highlighting the specificity of ligand-protein interactions.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complexes

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govtandfonline.com These models are valuable for predicting the activity of novel compounds, understanding the structural features that influence activity, and guiding the design of more potent molecules. nih.govmdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activities. mdpi.com These methods generate contour maps that visualize the regions around a molecule where certain properties, such as steric bulk, electrostatic charge, and hydrophobicity, are favorable or unfavorable for activity. nih.govresearchgate.net

In a study of 35 purine derivatives as CDK2 inhibitors, predictive 3D-QSAR models were developed. mdpi.comnih.gov The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.743 and a predictive r² (r²_pred) of 0.991. mdpi.com The CoMSIA model showed even better statistics with a q² of 0.808 and an r²_pred of 0.990. mdpi.com A Topomer CoMFA model also produced good results with a q² of 0.779 and an r²_pred of 0.962. mdpi.com The contour maps from these models revealed the importance of electrostatic, hydrophobic, hydrogen bond donor, and steric fields for the inhibitory activity of these compounds. mdpi.comnih.gov

Similarly, 3D-QSAR studies on 9H-purine derivatives as EGFR inhibitors and purine-carbonitriles as cruzain inhibitors have provided insights into the structural requirements for improved activity. researchgate.netresearchgate.net The contour maps generated from these models help to rationalize the design of new molecules with enhanced therapeutic potential. researchgate.net

Table 4: Statistical Parameters of 3D-QSAR Models for Purine Derivatives

| Model Type | Target | q² | r²_pred | Key Fields/Contributions | Reference |

|---|---|---|---|---|---|

| CoMFA | CDK2 | 0.743 | 0.991 | Steric, Electrostatic, Hydrophobic, H-bond Donor | mdpi.comnih.gov |

| CoMSIA | CDK2 | 0.808 | 0.990 | Steric, Electrostatic, Hydrophobic, H-bond Donor | mdpi.comnih.gov |

| Topomer CoMFA | CDK2 | 0.779 | 0.962 | Not specified | mdpi.comnih.gov |

| CoMFA | Cruzain | 0.73 | 0.98 | Steric, Electrostatic | researchgate.net |

| CoMSIA | Cruzain | 0.62 | 0.88 | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | researchgate.net |

This table summarizes the statistical validation parameters for various 3D-QSAR models developed for purine derivatives, demonstrating their predictive power.

A primary application of QSAR models is the prediction of biological activity for newly designed or untested compounds. innovareacademics.innih.gov By using a validated QSAR model, researchers can prioritize the synthesis and testing of compounds that are predicted to be most active, thereby saving time and resources. mdpi.com

The 3D-QSAR models developed for purine-based CDK2 inhibitors were used to design 31 novel candidate compounds with high predicted activity (pIC₅₀ > 8). mdpi.comnih.gov The combination of QSAR predictions with molecular docking results allowed for the selection of two particularly promising candidates for further investigation. mdpi.comnih.gov

In another study, 2D-QSAR models were developed for substituted purine derivatives as inhibitors of c-Src tyrosine kinase. tandfonline.com The best model showed a good predictive correlation coefficient (r²_pred) of 0.7983, indicating its ability to reliably predict the activity of new compounds in a test set. tandfonline.com These predictive models are invaluable in the iterative process of drug design, allowing for the computational screening of virtual libraries of compounds before committing to their synthesis. innovareacademics.in The ultimate goal is to use these computational predictions to guide the development of new drugs with improved efficacy. nih.gov

Development of 3D-QSAR Models (CoMFA, CoMSIA, Topomer CoMFA)

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify novel molecules that can interact with a specific biological target. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological response. dovepress.com These models can be developed based on the structure of the biological target (structure-based) or a set of known active ligands (ligand-based). dovepress.com Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large chemical databases for compounds that match the required features, a process known as virtual screening. medsci.org

While specific pharmacophore models for this compound are not detailed in published literature, studies on analogous purine derivatives provide a framework for how such research would be conducted. heteroletters.org For instance, a 3D pharmacophore model for a series of purine analogues was developed using LigandScout software to identify key chemical features. heteroletters.org These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic interactions, which are crucial for binding to target proteins. heteroletters.orgugm.ac.id

The validation of a pharmacophore model is a critical step to ensure its ability to distinguish between active and inactive compounds. ugm.ac.id This is often achieved by screening a test set of known active molecules and a larger set of "decoy" molecules. ugm.ac.id A robust model will have high sensitivity and specificity. ugm.ac.id Following validation, the model is used for virtual screening of compound libraries to find novel "hits." ugm.ac.id These hits are then typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site before being selected for experimental testing. dovepress.commedsci.org This hierarchical approach filters vast numbers of compounds to a manageable few with a higher probability of being active, significantly streamlining the drug discovery process. u-strasbg.fr

Table 1: Example Pharmacophore Features for Purine Analogues

This table outlines the typical chemical features identified in pharmacophore models for general purine derivatives, which would be relevant for studying this compound. heteroletters.org

| Feature Type | Description | Potential Origin in Purine Structure |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Nitrogen atoms in the purine rings, exocyclic oxygen atoms. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Amine groups or hydroxyl groups attached to the purine ring. |

| Hydrophobic (HY) | A non-polar region of the molecule. | The propyl group or other alkyl substituents, the purine ring system itself. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The fused pyrimidine (B1678525) and imidazole (B134444) rings of the purine core. |

Theoretical Models of Purine Metabolism

Theoretical and computational models are essential for understanding the complex, highly regulated system of purine metabolism. amegroups.org This pathway is fundamental for all organisms, producing nucleotides for DNA and RNA synthesis and degradation. cwru.edu These models allow researchers to simulate the dynamic behavior of the metabolic network, analyze its control points, and predict the consequences of genetic defects or drug interventions. portlandpress.comfrontiersin.org

Several mathematical modeling approaches have been applied to study purine metabolism. cwru.edunih.gov

Kinetic Models: These are often based on traditional Michaelis-Menten rate laws for each enzymatic step. However, constructing a complete kinetic model can be challenging due to incomplete kinetic data for all the enzymes involved in the pathway. cwru.edunih.gov

Power-Law Models: To overcome data limitations, representations using power-law functions are employed. nih.gov These include:

Generalized Mass Action (GMA) systems: This formalism represents each metabolic flux as the product of power-law functions of the metabolite concentrations. cwru.edunih.gov The GMA model has been shown to be effective in capturing the dynamics of purine metabolism, especially in cases of significant enzyme deficiencies. nih.gov

S-systems: This is another power-law representation where the system is described by a specific set of differential equations. While useful, it may not model significant pathological perturbations as accurately as GMA models. nih.gov

Complemented Michaelis-Menten (CMM) models: These hybrid models combine Michaelis-Menten kinetics with power-law functions to account for data gaps. cwru.edunih.gov

These computational approaches have been used to create dynamic models of human purine metabolism, integrating experimental and clinical data to analyze the system under healthy and pathological conditions. cwru.eduportlandpress.com For example, large-scale simulations have been used to identify enzymes in the purine pathway, such as amidophosphoribosyltransferase (ATASE) and xanthine (B1682287) oxidase (XD), that are most likely to be affected in diseases like colorectal cancer. amegroups.org Furthermore, kinetic modeling of the purine salvage pathway in pathogens like Leishmania donovani helps to identify crucial enzymes that could serve as potential drug targets. frontiersin.orgresearchgate.net

Table 2: Comparison of Theoretical Modeling Approaches for Purine Metabolism

This table summarizes the key characteristics of different mathematical models used to study the purine metabolic pathway. cwru.edunih.gov

| Modeling Approach | Basis | Advantages | Disadvantages |

| Michaelis-Menten Kinetics | Traditional enzyme kinetics. cwru.edu | Mechanistically detailed and intuitive. cwru.edu | Requires extensive and often unavailable kinetic data. nih.gov |

| Generalized Mass Action (GMA) | Power-law functions for reaction rates. nih.gov | Robust, can model significant enzyme deficiencies well, can integrate diverse data types. nih.gov | Less directly intuitive than Michaelis-Menten models. |

| S-System | A specific type of power-law representation. nih.gov | Systemic analysis of network properties is straightforward. | Less accurate for modeling significant pathological changes compared to GMA. nih.gov |

| Complemented Michaelis-Menten (CMM) | Hybrid of Michaelis-Menten and power-law functions. nih.gov | Bridges gaps in kinetic data while retaining mechanistic details where possible. nih.gov | Can be complex to formulate and parameterize. |

Structure Activity Relationship Sar Investigations of Purin 6 7h One Derivatives for Biological Functions

Methodological Approaches to SAR Elucidation

The elucidation of SAR for purin-6(7H)-one derivatives employs a combination of synthetic chemistry, biological evaluation, and computational modeling. A primary method involves the systematic synthesis of analog libraries where specific positions on the purine (B94841) scaffold are modified. acs.orgrsc.orgacs.org These modifications include altering substituents at various nitrogen and carbon atoms of the purine ring. rsc.orgnih.govmdpi.com

Once synthesized, these derivatives undergo in vitro screening to determine their biological activity, such as their ability to inhibit specific enzymes or bind to receptors. nih.govacs.orgnih.gov This process generates data on how each structural change affects potency (e.g., IC50 values) and selectivity. nih.govacs.org

Computational techniques are also pivotal in understanding SAR. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are developed to correlate the physicochemical properties of the compounds with their biological activities. imtm.cznih.gov These models reveal that steric properties often have a more significant influence than electronic properties on the cytotoxicity of these compounds. imtm.cznih.gov Furthermore, molecular docking studies are used to predict and rationalize the binding modes of these derivatives within the active sites of target proteins, such as kinases. acs.orgsemanticscholar.org This helps to explain the observed SAR at a molecular level, for instance, by identifying key hydrogen bonds or hydrophobic interactions that contribute to binding affinity. acs.org

Impact of Structural Modifications on Biological Activity Profiles

The nature of the alkyl substituent at the N3 position of the purine ring has a significant impact on the biological activity of purin-6(7H)-one derivatives. Studies on related xanthine (B1682287) derivatives have shown that the length of the alkyl chain at the N3 position can markedly influence pharmacological effects. researchgate.net For example, an increase in the length of the n-alkyl chain at N3 was correlated with increased tracheal relaxant activities. researchgate.net Specifically, the introduction of an n-propyl group at the N3 position was found to increase positive chronotropic activities in the right atrium. researchgate.net

In the context of kinase inhibition, substitutions at the purine N3 and N9 positions are explored to modulate affinity and selectivity. nih.gov For cyclin-dependent kinase (CDK) inhibitors, alkoxy groups at the C6 position have been extensively studied, and the length of the alkyl chain is crucial. A 3-fold increase in potency against CDK2 was observed when moving from an ethoxy group to an n-propoxy group (IC50 = 8 nM). nih.gov While this refers to a C6-alkoxy group rather than an N3-alkyl group, it highlights the sensitivity of kinase active sites to the size and nature of alkyl chains on the purine scaffold. The modest activity of some N3-substituted purines against certain kinases suggests that this position can be critical for achieving desired potency and selectivity profiles. nih.gov

Modifications at other positions of the purine ring, such as C2, C6, and C8, are critical for tuning the biological activity of purin-6(7H)-one derivatives.

Halogen Atoms: The introduction of halogen atoms, such as chlorine or fluorine, to the purine scaffold or its substituents often enhances biological activity. SAR studies have revealed that halogen-substituted purine derivatives can exhibit increased anti-proliferative and antitumor activity. acs.orgrsc.orgacs.org For example, a purine derivative with a halogen substitution was found to have enhanced anti-proliferative activity against all tested cancer cell lines. rsc.org Similarly, replacing a hydroxyl group with a fluorine or chlorine atom in related compounds led to potent and highly selective antagonists for certain receptors. nih.gov

Bulky Groups: The addition of bulky groups can have a variable but significant effect, which is highly dependent on their position.

At the C6 position , the substitution of a bulky group like a phenylthio group was shown to enhance the inhibitory effect on the HER2 receptor. rsc.org Similarly, connecting an arylpiperazinyl system at the C6 position was found to be beneficial for cytotoxic activity. imtm.cznih.gov Large substituents at C6 have been shown to be well-tolerated and can improve potency against CDKs. acs.org

At the C2 position , the introduction of bulky systems has been found to be unfavorable for cytotoxic activity. imtm.cznih.gov

At the C8 position , various substituents have been explored to modulate properties like solubility and activity. vulcanchem.com

This differential impact underscores the specific steric requirements of the binding pockets of different biological targets.

In many purine-based compounds, a linker is used to connect the purine core to another chemical moiety, often to target a specific binding pocket or to enhance a particular property. The length and flexibility of this linker are critical determinants of biological activity.

SAR studies have consistently shown that the cytotoxic and antiviral activities of purine conjugates are highly dependent on the length of the linker. researchgate.netmdpi.com For instance, in a series of purine conjugates, the presence of both the purine and a difluorobenzoxazine fragment connected by a linker of a specific length was found to be crucial for cytotoxic activity. mdpi.com Similarly, the anti-herpesvirus activity of certain purine conjugates was greatest for compounds containing a linker fragment with a polymethylene chain of five or more carbons (n ≥ 5). researchgate.net The linker's length can influence how the molecule fits into its binding site, and an optimal length is often required to achieve high potency. nih.govmdpi.com However, the relationship is not always linear, as electronic conjugation effects between the purine and the attached moiety can also play a role. acs.org

Effects of Substituents at Other Purine Ring Positions (e.g., Halogen Atoms, Bulky Groups)

SAR in Relation to Specific Enzyme and Receptor Modulation

Purin-6(7H)-one and its analogs are prominent scaffolds for the development of kinase inhibitors due to their structural similarity to ATP. SAR studies have been crucial in developing potent and selective inhibitors for various kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

The purine scaffold is a well-established core for CDK inhibitors. SAR studies have focused on substitutions at the C2, C6, and N9 positions to achieve potency and selectivity, particularly for CDK2. nih.govtandfonline.com

C6 Substituents: The substituent at the C6 position plays a key role in determining selectivity between different CDKs. nih.gov For example, 6-alkoxypurines showed good selectivity for CDK2 over the closely related CDK1. nih.govacs.org Increasing the alkyl chain length from ethoxy to n-propoxy enhanced CDK2 inhibitory potency significantly. nih.gov Introducing bulky substituents at C6, such as a biphenyl (B1667301) group, led to a derivative that was approximately 2000-fold more selective for CDK2 over CDK1. nih.gov This selectivity arises from the inhibitor stabilizing a specific conformation of the ATP ribose binding pocket that is preferred in CDK2. nih.gov

C2 Substituents: The C2 position is typically occupied by an aminophenyl group or similar moiety that forms key hydrogen bonds in the ATP binding site. nih.govnih.gov

N9 Substituents: Substitution at the N9 position with groups like isopropyl or methyl has been shown to increase inhibitory activity compared to polar side-chains. tandfonline.com

| Compound | C6-Substituent | CDK2 IC50 (nM) | CDK1 IC50 (nM) | Selectivity (CDK1/CDK2) | Reference |

|---|---|---|---|---|---|

| 30 | Ethoxy | 26 | - | - | nih.gov |

| 31 | n-Propoxy | 8 | - | - | nih.gov |

| 32 | iso-Propoxy | 10 | - | - | nih.gov |

| 34 | (R)-sec-Butoxy | - | - | ~80-fold | nih.govacs.org |

| 73 | [1,1'-Biphenyl]-3-yl | 44 | 86000 | ~2000-fold | nih.gov |

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition

PI3Kδ is a key target for inflammatory and autoimmune diseases. Purine-based scaffolds have been optimized to create potent and selective PI3Kδ inhibitors. acs.orggoogle.com Medicinal chemistry efforts led to the identification of quinolinylpurine derivatives with excellent potency. acs.org One such compound, AMG319, demonstrated a potent IC50 value of 16 nM in a human whole blood assay and showed excellent selectivity over other PI3K isoforms and a large panel of other protein kinases. acs.org The development of these inhibitors involved strategies such as replacing the purine with other heterocycles, which often led to a drop in potency, highlighting the importance of the purine N7 nitrogen for activity. worktribe.com

| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |

|---|---|---|---|---|---|

| AMG319 (1) | 16 (HWB assay) | 33000 | 2700 | 850 | acs.orgworktribe.com |

| Compound 22 | 30 | 3960 | 58 | 2010 | worktribe.com |

| Compound 24 | 3 | 510 | 18 | 28 | worktribe.com |

*HWB = Human Whole Blood

Aurora Kinase Inhibition

Aurora kinases are critical regulators of mitosis, and their inhibition is a therapeutic strategy for cancer. Purine derivatives, such as reversine (B1683945) (a 2,6-diamino-substituted purine), are known to act as Aurora kinase inhibitors. semanticscholar.org SAR studies on various heterocyclic scaffolds have led to the discovery of potent inhibitors. tandfonline.comresearchgate.net For example, compound SNS-314 was identified as a potent and selective Aurora kinase inhibitor. researchgate.net Docking studies suggest that these compounds occupy the ATP-binding pocket, and specific features, such as a phenolic hydroxyl group or a primary exocyclic amine on a connected ring system, can increase inhibitory potency toward Aurora A and Aurora B, respectively. tandfonline.com

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2a | Aurora A | 36.6 | tandfonline.com |

| Compound 2b | Aurora A | 38.8 | tandfonline.com |

| SNS-314 (21) | Aurora A/B/C | Potent (specific values not provided in abstract) | researchgate.net |

| Reversine | Aurora Kinases | Potent inhibitor (specific values not provided in abstract) | semanticscholar.org |

Phosphodiesterase (PDE) Inhibition Profiles

The purine scaffold is a foundational element in the design of various phosphodiesterase (PDE) inhibitors. While research specifically isolating 3-Propyl-3H-purin-6(7H)-one is specific, the broader family of purin-6(7H)-one derivatives has been subject to extensive structure-activity relationship (SAR) investigations. These studies reveal that modifications to the purine ring system significantly influence both the potency and selectivity of PDE inhibition.

The xanthine class of compounds, which are structurally related purine-2,6-diones, demonstrates the importance of substitutions on the purine core. Studies on N3-alkyl-xanthine derivatives have shown that the length of the alkyl chain is a critical determinant of PDE inhibitory activity. physiology.org A clear correlation has been observed between the alkyl chain length and the inhibition constant (Ki), with butylxanthine emerging as a potent PDE inhibitor. physiology.org This suggests that the size and lipophilicity of the substituent at the N3 position, occupied by a propyl group in the subject compound, are key factors in modulating interaction with the enzyme's active site.

Furthermore, the development of highly successful PDE inhibitors, such as the PDE5 inhibitor sildenafil, underscores the value of the purine-like heterocyclic core. Sildenafil, which is chemically 5-[2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, contains a pyrazolopyrimidinone (B8486647) core that acts as a purine bioisostere. mdpi.comnih.gov Its structure highlights the effectiveness of a propyl group at a position analogous to N3 on the purine ring, combined with a substituted phenyl group, in achieving potent and selective inhibition. mdpi.com Derivatives of purin-6-one have also been investigated in cancer research for their ability to inhibit PDEs, with modifications to attached benzyl (B1604629) groups showing an ability to enhance activity. unimi.it

Table 1: SAR Insights for PDE Inhibition by Purin-6(7H)-one Analogs

| Structural Position | Modification | Impact on PDE Inhibition | Reference(s) |

|---|---|---|---|

| N3 | Alkyl Chain Length | Potency is correlated with chain length; butyl group found to be potent. | physiology.org |

| Purine Core | Bioisosteric Replacement (e.g., Pyrazolopyrimidinone) | Can maintain or enhance inhibitory activity, forming the basis of potent drugs like Sildenafil. | mdpi.comnih.gov |

| Appended Groups | Benzyl Group Modifications | Can enhance cytotoxic and potential PDE inhibitory activity. | unimi.it |

Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine nucleoside phosphorylase (PNP) is a significant target for the development of immunosuppressive agents, and purine analogs are a major class of its inhibitors. google.comrupress.org The primary function of PNP is to catalyze the phosphorolytic cleavage of purine nucleosides, and its inhibition leads to an accumulation of substrates like deoxyguanosine, which is particularly cytotoxic to T-cells. google.com

SAR studies on purine derivatives have provided critical insights into the structural requirements for potent PNP inhibition. Most known inhibitors are structural analogs of purine nucleoside substrates, with modifications to the purine base or the carbohydrate moiety. biorxiv.org Acyclovir (B1169), a known weak hPNP inhibitor, has served as a starting point for designing more potent derivatives. nih.gov Computational studies suggest that modifying the side chains of such analogs with bulky, polar groups results in better binding affinities compared to substitutions with halogens. nih.gov

The position of substituents on the purine ring is crucial. A comparative study of N(7)- and N(9)-acyclonucleoside analogues of guanine (B1146940) (a 2-amino-purin-6-one derivative) revealed significant differences in inhibitory activity. Notably, the N(7)-acyclonucleoside analog, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine, was a more effective inhibitor of human erythrocyte PNP than its corresponding N(9) counterpart, demonstrating the critical role of the acyclic chain's attachment point on the purine core. researchgate.net These inhibitors were found to be competitive with respect to the nucleoside substrate. researchgate.net

Table 2: PNP Inhibition by Guanine-Based Acyclonucleoside Derivatives

| Compound | Position of Acyclic Chain | Enzyme Source | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine | N7 | Human Erythrocyte | 5 µM | researchgate.net |

| 9-[(1,3-dihydroxypropyl-2)amino]ethylguanine | N9 | Human Erythrocyte | 14 µM | researchgate.net |

| 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine | N7 | Rabbit Kidney | 0.7 µM | researchgate.net |

| 9-[(1,3-dihydroxypropyl-2)amino]ethylguanine | N9 | Rabbit Kidney | 2.3 µM | researchgate.net |

Acetylcholinesterase (AChE) Inhibition

Derivatives of the purine-2,6-dione (B11924001) scaffold, particularly methylxanthines like theophylline (B1681296) and theobromine (B1682246), have been extensively studied as inhibitors of acetylcholinesterase (AChE), a key enzyme in the treatment of Alzheimer's disease. researchgate.netresearchgate.net These studies provide a framework for understanding how substitutions on the purin-6(7H)-one core could influence AChE activity.

SAR analyses have revealed that multiple positions on the purine ring can be modified to modulate inhibitory potency. researchgate.net For a series of N-substituted 8-(1-aminopropargyl)caffeines, the presence of a cyclic substituent on the propargylamino moiety at the C8-position was found to be essential for potent AChE inhibition. researchgate.net The introduction of a bulky 8-(3-(azocan-1-yl)propargyl) substituent on a trimethylxanthine core resulted in a compound with nanomolar inhibitory activity. researchgate.net

The nature of the purine core itself and its substituents are also critical. In one study, a theobromine-diethylamine hybrid emerged as the most potent AChE inhibitor, suggesting the superiority of the theobromine pharmacophore over theophylline in that series. researchgate.net Molecular docking studies of related arylpiperazine derivatives indicate that the xanthine moiety of the inhibitor binds within the catalytic active site (CAS) of AChE, while other parts of the molecule can extend to the peripheral anionic site (PAS).

Table 3: AChE Inhibitory Activity of Selected Purine Derivatives

| Parent Scaffold | Key Substituent | IC50 (µM) | Reference |

|---|---|---|---|

| Trimethylxanthine (Caffeine) | 8-(3-(azocan-1-yl)propargyl) | 0.255 | researchgate.net |

| Dimethylxanthine (Theobromine) | 1-(4-(azocan-1-yl)but-2-yn-1-yl) | 0.089 | researchgate.net |

| Dimethylxanthine (Theobromine) | 7-(7-(benzyl(methyl)amino)heptyl) | 0.19 | researchgate.net |

| Azobenzene | (E)-N,N-diethyl-7-(4-(phenyldiazenyl)phenoxy)heptan-1-amine | 1.1 | researchgate.net |

Modulation of Purine Receptors

Purin-6(7H)-one derivatives, particularly those based on the xanthine scaffold, are well-established modulators of purine receptors, primarily acting as antagonists at adenosine (B11128) receptor (AR) subtypes (A₁, A₂A, A₂B, and A₃). The substitution pattern on the purine ring is a key determinant of both affinity and selectivity for these G protein-coupled receptors.

Extensive SAR studies have shown that modifications at the 8-position of the xanthine structure are critical for A₁AR selectivity. Introducing aryl or cycloalkyl groups at this position generally leads to high affinity and selectivity for the A₁AR. For instance, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) is a well-known A₁AR selective antagonist.

Beyond the xanthine class, other purine derivatives have been developed to target different AR subtypes. For the A₃AR, potent and selective antagonists have been discovered from classes such as the 1,2,4-triazolo[5,1-i]purines and imidazo[2,1-i]purin-5-ones. For example, OT-7999, a triazolopurine, displays high affinity for the human A₃AR with a Ki of 0.95 nM and over 10,000-fold selectivity against other AR subtypes. Similarly, the imidazo[1,2-g]purin-5-one derivative PSB-11 exhibits a Ki of 2.34 nM for the human A₃AR with good selectivity. These findings highlight that the core purine structure can be systematically modified to achieve highly specific interactions with different purinergic receptor subtypes.

Table 4: SAR of Purine Derivatives for Adenosine Receptor (AR) Subtypes

| Purine Derivative Class | Key Substituent/Feature | Target Receptor | Affinity (Ki) | Reference |

|---|---|---|---|---|

| Xanthine | 8-Cycloalkyl (e.g., Cyclopentyl) | A₁AR | Nanomolar | |

| Imidazo[1,2-g]purin-5-one (PSB-11) | 8(R)-ethyl, 2-phenyl | hA₃AR | 2.34 nM | |

| 1,2,4-Triazolo[5,1-i]purine (OT-7999) | 5-n-butyl, 8-(4-trifluoromethylphenyl) | hA₃AR | 0.95 nM | |

| Imidazo[2,1-i]purin-5(4H)-one (KF26777) | 2-(4-bromophenyl), 4-propyl | hA₃AR | 0.20 nM |

Cardiac Sodium Channel Inactivation Modification

Recent research has identified 6-substituted purine derivatives as a promising class of agents that modify the inactivation kinetics of cardiac sodium channels (Nav1.5). Agents that slow the inactivation process of the Na+ channel are of therapeutic interest as they can prolong the effective refractory period and increase cardiac contractility, offering potential as antiarrhythmic agents.

SAR studies of purine-based analogs have demonstrated that the nature of the substituent at the 6-position of the purine ring is critical for activity. A systematic investigation revealed that heterocyclic substitution at this position led to compounds with increased potency as Na+ channel inactivation modifiers.

Among the various heterocyclic groups tested, 5-membered rings were found to be optimal for this activity. In contrast, only minor modifications to the side chain, such as a benzhydrylpiperazine group attached elsewhere, were tolerated, indicating stringent structural requirements for this part of the molecule. The activity was also found to be stereospecific, with the S-enantiomers showing the desired effect in both cellular and organ-level models. One of the most promising compounds identified from these studies is a formylpyrrole derivative, (S)-74, which proved to be 25-fold more potent than the reference compound DPI 201-106 in a human cardiac Na+ channel assay.

Table 5: Effect of 6-Position Substituents on Cardiac Sodium Channel Inactivation

| General Structure | R Group at 6-Position | Relative Potency/Activity | Reference |

|---|---|---|---|

| 6-Substituted Purine Analog | Heterocycle | Increased Na+ channel activity and potency | |

| 6-Substituted Purine Analog | 5-Membered Heterocycle | Optimal activity | |

| 6-Substituted Purine Analog | Formylpyrrole ((S)-74) | 25-fold more potent than DPI 201-106 |

Strategies for Activity and Selectivity Enhancement through SAR

The development of potent and selective purin-6(7H)-one derivatives hinges on systematic Structure-Activity Relationship (SAR) guided strategies. These strategies aim to optimize the interaction of the ligand with its biological target while minimizing off-target effects.

A primary strategy involves the thorough exploration of the substitution pattern on the purine core. For many biological targets, including kinases, introducing a variety of substituents at the C2, C6, and N9 positions of the purine ring can significantly enhance binding affinity and selectivity. For instance, SAR studies on anticancer purines revealed that an arylpiperazinyl system at position C6 is beneficial for cytotoxic activity, whereas bulky groups at C2 are unfavorable.

Another key approach is the rational design of ligands that exploit unique features of the target's binding site. This can involve targeting allosteric sites, which are often less conserved across protein families than the primary active site, thereby offering a route to enhanced selectivity. The design of purine-based ligands that bind selectively to a novel allosteric site found only in the Hsp90 paralog Grp94 exemplifies this strategy.

Modification of linker moieties that connect the purine core to other pharmacophoric elements is also a critical strategy. The length, rigidity, and chemical nature of these linkers can precisely orient the different parts of the molecule within the binding pocket, optimizing interactions. This has been demonstrated in the development of AChE inhibitors where the linker length was crucial for activity.

Finally, fine-tuning the electronic and steric properties of the molecule through the addition of specific functional groups is a fundamental SAR strategy. The introduction of electron-withdrawing or electron-donating groups on aryl substituents can modulate binding interactions. For example, in some anticancer purine series, electron-withdrawing groups on a phenylamine attached to C6 enhanced activity, while in others, electron-donating groups on a benzene (B151609) ring were more effective.

Mechanistic Investigations of Biological Activity of 3 Propyl 3h Purin 6 7h One in Vitro and Cellular Studies

Molecular Mechanisms of Target Interaction